Allyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Description
This compound is a synthetic pyrrole-thiazole hybrid featuring a 4-butoxybenzoyl group, a 4-ethoxy-3-methoxyphenyl substituent, and an allyl ester moiety. Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELXL ) and quantum mechanical analysis (via tools like Multiwfn ).
Properties
CAS No. |
609796-56-7 |
|---|---|
Molecular Formula |
C32H34N2O8S |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H34N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(40-8-3)24(18-21)39-5)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)42-16-7-2/h7,10-15,18,26,35H,2,6,8-9,16-17H2,1,3-5H3/b27-25+ |
InChI Key |
PBLZWLMBJQZVDA-IMVLJIQESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)OCC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
Physicochemical Properties
Polarity & Solubility :
Hydrogen Bonding :
- Chlorine substituents withdraw electron density, altering charge distribution and stability .
Stability and Reactivity
Ester Group Influence :
Steric Effects :
Research Findings and Implications
- Chromatographic Behavior: Analogous to flavonoids in , the position and type of substituents (e.g., methoxy vs. hydroxyl) significantly impact retention times in reverse-phase chromatography due to polarity and intramolecular hydrogen bonding.
- Synthetic Applications : The allyl ester in the target compound offers versatility in further functionalization via radical or nucleophilic reactions .
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